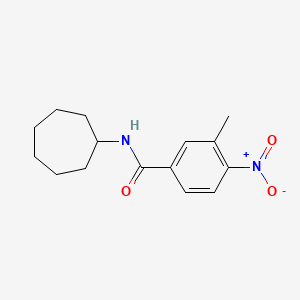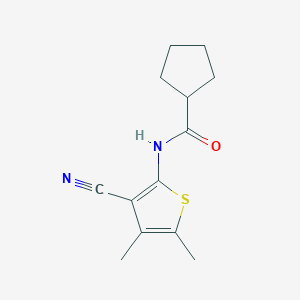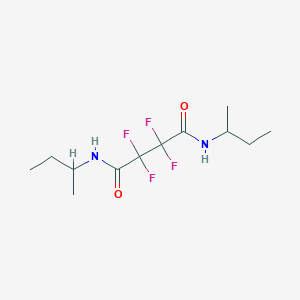
N,N'-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide: is an organic compound characterized by the presence of two butan-2-yl groups and four fluorine atoms attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-amine and tetrafluorobutanediamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid.
Reaction Steps: The butan-2-amine is reacted with tetrafluorobutanediamide in the presence of the catalyst. The reaction mixture is stirred at a specific temperature, typically around 0-25°C, for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide.
Industrial Production Methods
Industrial production of N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms.
Substitution: Substituted products with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes, leading to changes in cellular function.
Comparison with Similar Compounds
N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide can be compared with other similar compounds, such as:
N,N’-di(butan-2-yl)-1,4-phenylenediamine: Similar in structure but with a benzene ring instead of a butanediamide backbone.
N,N’-di(butan-2-yl)-2,2,3,3-tetrafluoropropanediamide: Similar but with a propanediamide backbone instead of butanediamide.
N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamine: Similar but with an amine group instead of an amide group.
The uniqueness of N,N’-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide lies in its specific combination of butan-2-yl groups and tetrafluorobutanediamide backbone, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H20F4N2O2 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
N,N'-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide |
InChI |
InChI=1S/C12H20F4N2O2/c1-5-7(3)17-9(19)11(13,14)12(15,16)10(20)18-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
HREKMRHZFCJXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(C(C(=O)NC(C)CC)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


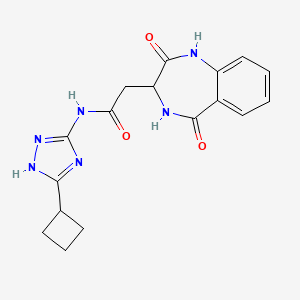
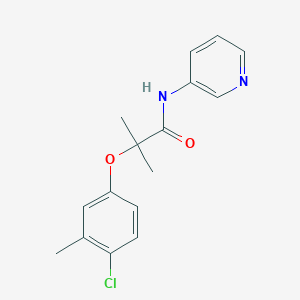
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B10979049.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)
![3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B10979073.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10979077.png)
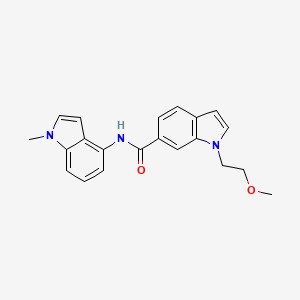
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10979085.png)
![N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979093.png)
![4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid](/img/structure/B10979097.png)
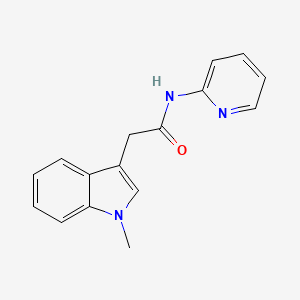
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10979116.png)
